Mideplanin
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Overview
Description
Mideplanin is an experimental glycopeptide antibacterial agent. It is a semisynthetic amide derivative of teicoplanin, which is another glycopeptide antibiotic. This compound has been studied for its potential to combat Gram-positive bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mideplanin is synthesized through a series of chemical reactions starting from teicoplanin. The synthesis involves the modification of the teicoplanin molecule to introduce an amide group, resulting in the formation of this compound. The specific reaction conditions, such as temperature, pressure, and solvents used, are optimized to achieve high yield and purity of the final product .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes as the laboratory synthesis but on a larger scale. The process involves the use of industrial reactors and purification systems to ensure the consistent quality and quantity of the compound. The production process is designed to be cost-effective and scalable to meet the demands of pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Mideplanin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can also undergo reduction reactions to yield reduced forms.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized glycopeptide derivatives, while reduction may produce reduced amide derivatives .
Scientific Research Applications
Mideplanin has been extensively studied for its antibacterial properties. It has shown potential in treating infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Additionally, this compound has been investigated for its use in combination therapies to enhance the efficacy of other antibiotics. Its unique structure and mechanism of action make it a valuable compound in the development of new antibacterial agents .
Mechanism of Action
Mideplanin exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to the D-alanyl-D-alanine terminus of cell wall precursors, preventing their incorporation into the growing cell wall. This disruption in cell wall synthesis leads to bacterial cell death. The molecular targets of this compound include enzymes involved in cell wall biosynthesis, such as transpeptidases and carboxypeptidases .
Comparison with Similar Compounds
Similar Compounds
Teicoplanin: The parent compound from which mideplanin is derived. It also targets Gram-positive bacteria and inhibits cell wall synthesis.
Vancomycin: Another glycopeptide antibiotic with a similar mechanism of action.
Dalbavancin: A lipoglycopeptide antibiotic with extended activity against Gram-positive bacteria.
Uniqueness of this compound
This compound is unique due to its semisynthetic nature, which allows for modifications that can enhance its antibacterial activity and pharmacokinetic properties. Its ability to overcome resistance mechanisms in certain bacterial strains makes it a promising candidate for further development .
Properties
CAS No. |
122173-74-4 |
---|---|
Molecular Formula |
C93H109Cl2N11O32 |
Molecular Weight |
1963.8 g/mol |
IUPAC Name |
2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[4,5-dihydroxy-6-(hydroxymethyl)-3-(8-methylnonanoylamino)oxan-2-yl]oxy-N-[3-(dimethylamino)propyl]-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxamide |
InChI |
InChI=1S/C93H109Cl2N11O32/c1-38(2)11-8-6-7-9-12-65(115)100-73-79(120)76(117)63(36-108)135-92(73)138-83-60-30-45-31-61(83)132-57-20-16-43(28-52(57)95)82(137-91-72(98-39(3)110)78(119)75(116)62(35-107)134-91)74-90(129)104-71(86(125)97-21-10-22-106(4)5)50-33-47(112)34-59(133-93-81(122)80(121)77(118)64(37-109)136-93)66(50)49-27-42(15-17-54(49)113)68(87(126)105-74)102-89(128)70(45)103-88(127)69-44-25-46(111)32-48(26-44)130-58-29-41(14-18-55(58)114)67(96)85(124)99-53(84(123)101-69)24-40-13-19-56(131-60)51(94)23-40/h13-20,23,25-34,38,53,62-64,67-82,91-93,107-109,111-114,116-122H,6-12,21-22,24,35-37,96H2,1-5H3,(H,97,125)(H,98,110)(H,99,124)(H,100,115)(H,101,123)(H,102,128)(H,103,127)(H,104,129)(H,105,126) |
InChI Key |
KVZUWEFUEGGULL-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)NCCCN(C)C)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O |
Canonical SMILES |
CC(C)CCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)NCCCN(C)C)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
carboxyamido-teicoplanin A2 MDL 62211 MDL 62873 MDL-62211 MDL-62873 teichoplanin A2-carboxyamide derivative |
Origin of Product |
United States |
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